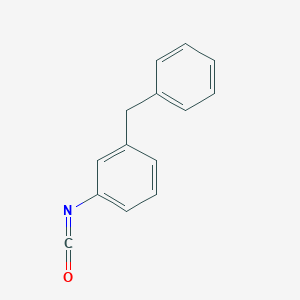

3-Benzylphenyl isocyanate

Description

Catalytic Strategies in Isocyanate Formation

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of isocyanate synthesis, particularly in non-phosgene routes that often involve the decomposition of carbamates. acs.org

Another catalytic approach involves the reductive carbonylation of nitro-aromatic compounds. This reaction can be catalyzed by various homogeneous transition metal catalysts, including platinum, rhodium, ruthenium, and palladium complexes, to form a carbamate (B1207046) intermediate that is subsequently heated to produce the isocyanate. acs.org A significant challenge with homogeneous catalysts is their difficult recovery and recycling. To overcome this, heterogeneous catalysts have been developed, which can be more easily separated from the reaction mixture.

Tertiary amines are also employed as catalysts, particularly in the synthesis of polyurethanes where they accelerate the reaction between isocyanates and water or polyols. mdpi.comgoogle.com In some synthetic pathways, secondary amines can act as pre-catalysts, forming urea (B33335) in situ, which then acts as the true catalyst for the desired transformation, such as the formation of imides from isocyanates and anhydrides. rsc.org

Table 1: Comparison of Catalytic Strategies for Isocyanate Synthesis

| Catalytic Strategy | Catalyst Type | Precursor Molecule | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|---|

| Carbamate Decomposition | Single-component (e.g., Zinc) or Composite Metal Catalysts | Carbamate | High activity, cost-effective, avoids phosgene (B1210022). | Requires optimization of reaction conditions for high yield. | acs.org |

| Reductive Carbonylation | Homogeneous (Pt, Rh, Ru, Pd) or Heterogeneous Transition Metal Catalysts | Nitro Compound | Direct route from nitro compounds. | Homogeneous catalysts are difficult to recycle; may require high pressure. | scholaris.ca |

| Amine Catalysis | Tertiary or Secondary Amines | Isocyanate (for further reactions) | Accelerates specific reactions (e.g., with water/polyols). | Catalyst selection is crucial for reaction control. | mdpi.comrsc.org |

Green Chemistry Principles Applied to 3-Benzylphenyl Isocyanate Production

The production of isocyanates is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org A primary focus is the development of non-phosgene routes to avoid the extreme toxicity of phosgene gas. rsc.orgrsc.org

Several of the 12 Principles of Green Chemistry are relevant to modern isocyanate synthesis:

Prevent waste: Phosgene-free routes like the Curtius rearrangement are considered cleaner, with byproducts such as nitrogen gas being inert. thieme-connect.com

Design less hazardous chemical syntheses: The replacement of phosgene with safer reagents is a critical goal. rsc.org Dimethyl carbonate (DMC), for example, is considered an environmentally friendly carbonylation reagent and a viable substitute for phosgene. researchgate.net

Use renewable feedstocks: While traditional isocyanate production relies on petrochemicals, research is underway to produce isocyanates from renewable sources like biomass-derived fatty acids and vegetable oils. rsc.orguniversityofcalifornia.eduresearchgate.net

Increase energy efficiency: The use of effective catalysts can lower the energy requirements for reactions, such as the thermal decomposition of carbamates. acs.orgmdpi.com

The synthesis of carbamates from amines and dimethyl carbonate, followed by thermal decomposition, is a notable green pathway. researchgate.net This process avoids the use of phosgene and can be highly atom-efficient, especially if byproducts can be recycled.

Flow Chemistry Applications for Scalable Synthesis of this compound

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of isocyanates, particularly in terms of safety, scalability, and efficiency. google.comgoogle.com This technology involves running chemical reactions in a continuously flowing stream within a reactor, rather than in a traditional batch process. google.com

One of the most impactful applications of flow chemistry in this area is in conducting the Curtius rearrangement. thieme-connect.com This reaction involves the formation of high-energy, potentially explosive acyl azide (B81097) intermediates. thieme-connect.com In a flow reactor, these intermediates can be generated and immediately converted into the desired isocyanate in a closed, controlled environment. google.comthieme-connect.com This "make-and-use" approach prevents the accumulation of hazardous intermediates, mitigating safety concerns and allowing the process to be scaled up safely. thieme-connect.comuniversityofcalifornia.edu The precise control over parameters like temperature, pressure, and residence time in a flow reactor further enhances the safety and yield of the reaction. thieme-connect.com

Flow technology has been successfully used to prepare both mono- and diisocyanates from carboxylic acids, demonstrating its versatility and potential for industrial-scale production without the risks associated with batch processing of hazardous materials. thieme-connect.com This methodology is not only safer but also aligns with green chemistry principles by enabling cleaner production methods and potentially reducing solvent usage. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMFOCWUDYJGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399562 | |

| Record name | 3-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-07-4 | |

| Record name | 1-Isocyanato-3-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Purification Techniques for 3 Benzylphenyl Isocyanate

Following synthesis, the crude 3-Benzylphenyl isocyanate must be isolated and purified to remove unreacted starting materials, solvents, catalysts, and byproducts. The standard methods employed for purifying isocyanates are distillation and crystallization. doxuchem.com

Distillation: This is a common technique for purifying liquid isocyanates. google.com The process is typically carried out under vacuum to lower the boiling point and prevent thermal decomposition of the heat-sensitive isocyanate. google.comwipo.int Industrial processes may involve a multi-stage distillation approach. An initial distillation can remove the solvent, followed by one or more stages of fine distillation at reduced pressure (e.g., 1 to 80 mbar) to separate the pure isocyanate from both lower- and higher-boiling impurities. google.comgoogle.com Thin-film evaporation is a specialized distillation technique used to separate isocyanates from non-volatile residues like polymeric tars, minimizing the thermal stress on the product. sms-vt.com

Crystallization: For solid isocyanates or those that can be solidified, crystallization is an effective purification method. erapol.com.au Melt crystallization, where a melt of the crude product is slowly cooled to form crystals of the pure compound, is one such technique. acs.org This process can be highly effective for separating isomers. google.com The purity of the final product is influenced by process parameters such as the cooling rate and the final crystallization temperature. acs.org If crystals form during storage at low temperatures, they can be re-melted with moderate heating. erapol.com.au

Table 2: Common Purification Techniques for Isocyanates

| Technique | Principle | Key Process Parameters | Typical Application | Reference |

|---|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Pressure (1-120 mbar), Temperature (90-170°C). | Removing solvents, separating low and high boiling point impurities. | google.comgoogle.com |

| Thin-Film Evaporation | Vaporization of the product from a thin film to minimize thermal exposure. | High vacuum, specific temperatures. | Separating isocyanates from non-volatile, polymeric residues. | sms-vt.com |

| Melt Crystallization | Formation of pure crystals from a molten state upon controlled cooling. | Cooling rate, crystallization temperature, sweating/heating rate. | Purifying solid isocyanates, separating isomers. | acs.orggoogle.com |

Reaction Mechanisms and Reactivity of 3 Benzylphenyl Isocyanate

Fundamental Reactivity Patterns of the Isocyanate Functional Group

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the central carbon atom electron-deficient and, therefore, a prime target for nucleophilic attack. semanticscholar.orgcrowdchem.net The general reactivity of isocyanates is dominated by nucleophilic addition reactions, but they can also participate in cycloaddition and polymerization reactions. wikipedia.orgutwente.nl The reactivity of the isocyanate can be influenced by the nature of its substituents; electron-withdrawing groups tend to increase the electrophilicity of the carbon atom and enhance reactivity, while electron-donating groups have the opposite effect. nih.gov

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. semanticscholar.org These reactions involve the attack of a nucleophile on the electrophilic carbon atom of the isocyanate group, leading to the formation of a new bond and typically a proton transfer. wikipedia.orgnih.gov

Isocyanates readily react with alcohols in a process called alcoholysis to form urethanes (also known as carbamates). wikipedia.orgvaia.com This reaction is highly exothermic and often proceeds to a quantitative yield. vaia.com The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbon atom. crowdchem.netkuleuven.be

The mechanism can be complex and is influenced by factors such as the solvent and the concentration of the alcohol. kuleuven.be Studies have shown that the reaction can be first-order in both the isocyanate and the alcohol, but deviations can occur, suggesting the involvement of multiple alcohol molecules in the transition state. kuleuven.be In some cases, particularly with an excess of isocyanate, an allophanate (B1242929) can be formed as an intermediate. nih.govresearchgate.net Primary alcohols are generally more reactive than secondary alcohols in this reaction. kuleuven.be

A study on the reaction of phenyl isocyanate with 1-propanol (B7761284) demonstrated that the activation energy of the reaction is lower in the presence of excess alcohol or isocyanate compared to a stoichiometric ratio. nih.govresearchgate.net

Table 1: Reactivity of Isocyanates with Alcohols

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Benzylphenyl Isocyanate | Alcohol (R-OH) | 3-Benzylphenyl Urethane (B1682113) | Alcoholysis |

| Phenyl Isocyanate | 1-Propanol | Phenyl Propyl Carbamate (B1207046) | Alcoholysis |

This table is generated based on the general reactivity of isocyanates and specific examples found in the literature.

The reaction of isocyanates with amines, known as aminolysis, yields urea (B33335) derivatives. wikipedia.orgcommonorganicchemistry.com This reaction is typically very rapid and can be performed at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate. organic-chemistry.org

The synthesis of symmetrical 1,3-disubstituted ureas can be achieved by reacting isocyanates in the presence of tertiary amines. nih.gov Hindered trisubstituted ureas have also been shown to act as masked isocyanates, reacting with nucleophiles like amines under neutral conditions. nih.gov

Table 2: Reactivity of Isocyanates with Amines

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Amine (R-NH2) | 3-Benzylphenyl Urea | Aminolysis |

| Phenyl Isocyanate | N,N-dimethylaniline | α-Amino amide | Radical Addition |

This table is generated based on the general reactivity of isocyanates and specific examples found in the literature.

Isocyanates react with water in a hydrolysis reaction to initially form a carbamic acid, which is generally unstable and decomposes to an amine and carbon dioxide. wikipedia.org The newly formed amine can then react with another isocyanate molecule to form a urea. wikipedia.org This reaction is particularly important in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org

The hydrolysis of N-aryl ureas is believed to proceed through the formation of a transient N-aryl isocyanate intermediate. nih.gov

Aminolysis and Urea Formation

Cycloaddition Reactions Involving this compound

Isocyanates can participate in cycloaddition reactions. A common example is the [2+2] cycloaddition of a ketene (B1206846) with an isocyanate. ethz.ch Another important type is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the isocyanate (acting as a dipolarophile) to form a five-membered heterocyclic ring. ethz.chlibretexts.org For instance, aza-oxyallyl cations have been shown to undergo [3+2]-cycloaddition reactions with isocyanates. researchgate.net Phenyl isocyanate has been used in (C,O) 1,3-dipolar cycloadditions to activate nitro groups. wikipedia.org

Polymerization Pathways of this compound

The isocyanate group's ability to react with various functional groups, including itself, allows for polymerization. The reaction of a diisocyanate with a diol is the basis for the formation of polyurethanes. wikipedia.org Similarly, the reaction of a diisocyanate with a diamine produces polyureas. wikipedia.org

Isocyanates can also undergo self-polymerization. One such pathway is trimerization, where three isocyanate groups react to form a stable six-membered isocyanurate ring. utwente.nl This reaction is often catalyzed by a nucleophile and is a key method for forming well-defined polymer networks in polyurethane chemistry. utwente.nl The trimerization of isocyanate-functionalized prepolymers is an effective method for synthesizing both hydrophobic and hydrophilic poly(urethane–isocyanurate) networks. utwente.nl

Specific Mechanistic Insights into this compound Transformations

The chemical transformations of this compound predominantly involve nucleophilic addition reactions to the isocyanate group. The specific pathways and outcomes of these reactions are dictated by the nature of the nucleophile, the reaction conditions, and the presence of any catalysts.

Kinetic Studies of Key Reactions Involving this compound

While specific kinetic data for this compound are not extensively documented in publicly available literature, its kinetic behavior can be reliably inferred from comprehensive studies on analogous compounds, such as phenyl isocyanate and other substituted derivatives. The reaction of isocyanates with nucleophiles like alcohols or amines typically adheres to second-order kinetics, being first-order with respect to both the isocyanate and the nucleophilic reactant. capes.gov.br

The rate of reaction is highly sensitive to the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction, whereas electron-donating groups have a retarding effect. rsc.orgsci-hub.se The benzyl (B1604629) group at the meta-position of this compound is generally considered to be a weakly electron-donating group through induction. Consequently, the reactivity of this compound is anticipated to be comparable to, or slightly less than, that of unsubstituted phenyl isocyanate.

This interactive table provides predicted relative reactivity based on the electronic nature of substituents.

Table 1: Predicted Relative Reactivity of Substituted Isocyanates with a Primary Alcohol at 25°C

| Isocyanate | Substituent | Predicted Relative Rate |

|---|---|---|

| 4-Nitrophenyl isocyanate | -NO2 (electron-withdrawing) | High |

| Phenyl isocyanate | -H | Moderate |

| This compound | -CH2Ph (weakly electron-donating) | Moderate |

| 4-Methylphenyl isocyanate | -CH3 (electron-donating) | Low |

Identification and Characterization of Reaction Intermediates

The reaction pathways of isocyanates can involve several types of intermediates, the nature of which depends on the specific reactants and reaction conditions. In uncatalyzed reactions with alcohols, the formation of a four-membered cyclic transition state is a commonly accepted mechanism, and distinct intermediates are generally not isolated. researchgate.net

In the presence of catalysts or when reacting with different nucleophiles, specific intermediates can play a crucial role. For instance, the reaction with amines may proceed through a zwitterionic intermediate that subsequently rearranges to form the final urea product. Catalysts can introduce new intermediates, such as complexes between the catalyst and the isocyanate or the nucleophile. In base-catalyzed reactions with alcohols, for example, an adduct between the alkoxide and the isocyanate can act as a transient intermediate. The reactions of this compound are expected to follow these general patterns, forming analogous intermediates in its transformations. For example, its reaction with an alcohol (R'OH) is likely to produce a urethane through a mechanism that could involve alcohol associates. researchgate.netkuleuven.be

Transition State Analysis in this compound Reactions

Theoretical investigations into the reaction between phenyl isocyanate and alcohols have pointed to the formation of a cyclic and asymmetric transition state. researchgate.net For uncatalyzed reactions, a four-membered transition state involving a single alcohol molecule has been proposed. However, computational models also suggest that the reaction can be facilitated by the participation of alcohol aggregates, such as dimers and trimers, which can lead to the formation of six- or eight-membered cyclic transition states with lower activation energies. ugent.beepa.hu

The transition state for the reaction of this compound with an alcohol is expected to be structurally similar. Due to its position at the meta-carbon of the phenyl ring, the benzyl group is not anticipated to impose significant steric hindrance to the approach of a nucleophile towards the isocyanate group. The electronic contribution of the benzyl group is expected to have a relatively minor impact on the stability of the transition state when compared to more potent electron-donating or electron-withdrawing substituents. Quantum-chemical calculations have demonstrated that for the reaction of phenyl isocyanate with methanol (B129727), the energy barrier decreases as the degree of alcohol association increases, a trend that is also expected to hold for this compound. researchgate.net

Influence of Steric and Electronic Effects on this compound Reactivity

Electronic Effects: The benzyl group, acting as an alkyl substituent on the phenyl ring, exerts a weak electron-donating inductive effect. This effect leads to a slight reduction in the electrophilicity of the isocyanate carbon atom when compared to an unsubstituted phenyl isocyanate, which in turn results in a marginally decreased reactivity towards nucleophiles. rsc.org This influence is, however, less significant than that of an alkyl group situated at the ortho or para position.

Steric Effects: Situated at the meta-position (position 3) of the phenyl ring, the benzyl group does not present a significant steric impediment to the isocyanate group at position 1. As a result, the approach of nucleophiles to the electrophilic carbon of the isocyanate is not substantially hindered. sci-hub.se This contrasts with ortho-substituted phenyl isocyanates, where a bulky substituent can sterically obstruct the reaction. sci-hub.se

A comparative study of phenyl-substituted isocyanates and benzyl-substituted isocyanates (where the –NCO group is attached to the methylene (B1212753) bridge) revealed that the benzyl type reacts more slowly with ethanol (B145695) than the phenyl type. researchgate.net This underscores the critical role of the immediate electronic environment of the isocyanate group. In the case of this compound, the electronic effect of the benzyl group is transmitted through the phenyl ring, resulting in a more subtle influence on reactivity.

Catalytic Promotion and Inhibition of this compound Reactions

The reactions of this compound can be markedly accelerated through the use of catalysts. Commonly employed catalysts for isocyanate reactions include tertiary amines and organometallic compounds.

Tertiary Amines: Catalysts such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective in promoting the reaction of isocyanates with alcohols. The catalytic mechanism is generally understood to involve the formation of a complex between the amine and the alcohol, which enhances the nucleophilicity of the alcohol. capes.gov.br

Organometallic Catalysts: Organotin compounds, including dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts for the formation of urethanes. The proposed mechanism entails the formation of a complex between the catalyst and the isocyanate, which activates the isocyanate for nucleophilic attack. poliuretanos.com.br Other metallic catalysts, for instance, those based on zirconium, have also been developed and may provide different selectivities, particularly in reactions involving water. wernerblank.com

While less common, the inhibition of isocyanate reactions can be accomplished by introducing acidic compounds that can neutralize basic catalysts. The selection of an appropriate catalyst can influence not only the reaction rate but also the selectivity between competing reactions, such as the reaction with a polyol versus the reaction with water in the production of polyurethanes. For this compound, the established principles of catalysis for aromatic isocyanates are applicable, and the choice of a suitable catalyst will be contingent upon the specific application and desired reaction parameters.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzylphenyl Isocyanate and Its Derivatives

Mass Spectrometry (MS) of 3-Benzylphenyl Isocyanate

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of this compound. It provides detailed information on the compound's molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. savemyexams.com This high precision allows for the calculation of an exact mass that can be used to deduce a unique molecular formula.

The molecular formula of this compound is C14H11NO. epa.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000), hydrogen (¹H = 1.0078), nitrogen (¹⁴N = 14.0031), and oxygen (¹⁶O = 15.9949), the theoretical monoisotopic mass can be calculated with high precision. savemyexams.com The monoisotopic mass for this compound has been determined to be 209.084064 g/mol . epa.gov

This exact mass measurement is crucial for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a compound with the formula C13H11N3O would also have a nominal mass of 209 g/mol , but its exact mass would be significantly different, allowing HRMS to differentiate between the two.

Table 1: Exact Mass Comparison of Isobaric Compounds This table illustrates how HRMS distinguishes this compound from a compound with the same nominal mass.

| Molecular Formula | Compound Name | Nominal Mass (Da) | Theoretical Exact Mass (Da) |

| C14H11NO | This compound | 209 | 209.08406 |

| C13H9N3O | Example Isobar | 209 | 209.07456 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound (C14H11NO), the molecular ion ([M]+• at m/z 209) would be selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID). nationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to proceed through several characteristic pathways based on the cleavage of its weakest bonds and the formation of stable fragments. libretexts.orgnih.gov

Proposed Key Fragmentation Pathways:

Loss of the Isocyanate Group: A primary fragmentation would involve the cleavage of the C-N bond, leading to the loss of a neutral isocyanate radical (•NCO), resulting in a fragment ion at m/z 167, corresponding to the benzylphenyl cation [C13H11]+.

Benzylic Cleavage: The bond between the benzyl (B1604629) methylene (B1212753) group and the isocyanate-substituted phenyl ring is susceptible to cleavage. This would lead to the formation of a highly stable tropylium (B1234903) ion [C7H7]+ at m/z 91, which is a characteristic fragment for benzyl-containing compounds. The other part of the molecule could form a radical cation corresponding to the 3-isocyanatophenyl radical.

Cleavage with Hydrogen Rearrangement: A cleavage at the benzylic position with a hydrogen rearrangement could lead to the formation of a fragment corresponding to the phenyl isocyanate cation [C7H5NO]+• at m/z 119.

Loss of CO: The isocyanate group itself can fragment via the loss of a neutral carbon monoxide (CO) molecule, leading to a nitrene radical cation [C13H11N]+• at m/z 181. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound This interactive table details the likely fragments generated from this compound during MS/MS analysis.

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Mass of Fragment (m/z) | Proposed Neutral Loss |

| 209 | [M - NCO]+ | [C13H11]+ | 167 | NCO |

| 209 | [M - CO]+• | [C13H11N]+• | 181 | CO |

| 209 | Tropylium Ion | [C7H7]+ | 91 | C7H4NO |

| 209 | Phenyl Isocyanate Cation | [C7H5NO]+• | 119 | C7H6 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound within complex matrices, such as during synthesis, in polyurethane products, or in environmental samples. nih.govacademicjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. academicjournals.org While this compound is amenable to GC analysis, isocyanates can be highly reactive and may require derivatization to improve stability and chromatographic behavior. nih.gov A common approach involves derivatization with an agent like di-n-butylamine (DBA) to form a stable urea (B33335) derivative, which can then be readily analyzed. diva-portal.org The analysis would typically employ a low-polarity capillary column (e.g., DB-5MS) and use electron ionization (EI) to generate reproducible mass spectra for library matching. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly LC-tandem MS (LC-MS/MS), is a highly sensitive and selective technique for analyzing isocyanates, including those that are less volatile or thermally labile. nih.goveag.com This method is often preferred for quantifying isocyanates and their derivatives in various products. nih.govpollutionsolutions-online.com The analysis typically involves reversed-phase liquid chromatography to separate the analyte from the matrix. sielc.com Electrospray ionization (ESI) is a common ionization source for LC-MS analysis of isocyanates. nih.gov For complex mixtures, operating in multiple-reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by tracking specific precursor-to-product ion transitions. nih.gov This is particularly useful for quantifying residual this compound in polyurethane materials or monitoring its formation during a chemical reaction. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Structure

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions and structure of this compound. uobabylon.edu.iq The presence of two aromatic rings and the isocyanate group act as chromophores, which absorb light in the ultraviolet region. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the phenyl and benzyl aromatic systems. researchgate.net The isocyanate group also possesses n → π* transitions, although these are typically weaker. vt.edu The molecule's structure, with a methylene (-CH2-) bridge separating the two phenyl rings, results in electronic insulation between them. This lack of direct conjugation means the absorption spectrum will likely resemble a superposition of the spectra of its constituent chromophores (e.g., toluene (B28343) and phenyl isocyanate), rather than showing a significant bathochromic (red) shift that would be expected from a fully conjugated system. uobabylon.edu.iq The primary absorption bands are predicted to occur below 300 nm. The spectrum of the related compound 2,6-dimethylphenyl isocyanate shows absorption maxima around 230 nm and 270 nm, which is consistent with expectations for this class of compounds. nist.gov

Table 3: Predicted UV-Vis Absorption Data for this compound This table outlines the expected absorption maxima and the electronic transitions responsible for them.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~220-240 nm | High | π → π | Phenyl Rings |

| ~260-280 nm | Moderate to Low | π → π | Phenyl Rings |

| >280 nm | Very Low | n → π* | Isocyanate Group (N=C=O) |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Aromatic compounds are often fluorescent. The fluorescence properties of this compound would be linked to its aromatic moieties. Since the isocyanate group (-NCO) is highly reactive, fluorescence spectroscopy can be a sensitive tool to monitor its chemical transformations. mdpi.com For example, the reaction of the isocyanate with a nucleophile (such as an alcohol or amine) to form a urethane (B1682113) or urea derivative would alter the electronic structure of the molecule. This change would likely lead to a noticeable shift in the fluorescence emission wavelength and/or intensity, providing a method for real-time reaction monitoring. researchgate.net

Computational Chemistry Approaches for 3 Benzylphenyl Isocyanate Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the evolution of the system's conformations and properties. nih.gov

3-Benzylphenyl isocyanate possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the benzyl (B1604629) group to the phenyl isocyanate moiety. MD simulations are ideally suited to explore the conformational landscape of such a molecule. rsc.org

A simulation would typically start with an optimized geometry of the molecule. This molecule can then be simulated in a vacuum or, more realistically, in a solvent box to mimic its behavior in solution. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule will explore various rotational states (rotamers). By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations, the energy barriers between them, and the timescale of conformational changes. This provides a detailed picture of the molecule's flexibility and the shapes it is most likely to adopt.

In a condensed phase (liquid or solid), molecules of this compound interact with each other through various non-covalent forces. MD simulations of a system containing many molecules can provide insight into these intermolecular interactions. mdpi.com

By analyzing the distances and orientations between pairs of molecules throughout the simulation, one can identify dominant interaction patterns. For this compound, with its two aromatic rings, π-π stacking interactions are expected to be significant. The simulation can reveal the preferred stacking geometries (e.g., parallel-displaced or T-shaped). Other interactions, such as dipole-dipole interactions involving the polar isocyanate group, can also be quantified. The analysis of radial distribution functions (RDFs) from the simulation provides a statistical description of the local molecular structure and packing in the liquid or amorphous state. mdpi.com These studies are crucial for understanding the macroscopic properties of the material, such as its viscosity, density, and phase behavior.

Simulation of Conformational Dynamics of this compound

Reaction Pathway Modeling and Transition State Search for this compound Reactions

Understanding the chemical transformations of this compound requires a detailed map of the potential energy surface (PES) that governs its reactions. Reaction pathway modeling aims to identify the most likely routes from reactants to products, with a crucial focus on locating the transition state (TS)—the high-energy saddle point on the PES that molecules must surmount to react. github.ioepfl.ch

Computational methods, particularly those based on quantum mechanics (e.g., Density Functional Theory, DFT), are employed to calculate the energies of different molecular arrangements. A transition state search is more complex than a simple geometry optimization, as it involves finding a first-order saddle point rather than a local minimum. epfl.ch A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io For example, in the reaction of an isocyanate with an alcohol to form a urethane (B1682113), this motion would involve the simultaneous breaking of the alcohol's O-H bond and the formation of new N-H and C-O bonds. nih.govkuleuven.be

Once a transition state has been successfully located, the minimum energy path (MEP) connecting the reactants, the transition state, and the products can be traced. The MEP represents the most energetically favorable route for a reaction on the potential energy surface. github.io A standard technique for this is the Intrinsic Reaction Coordinate (IRC) calculation. dtic.mil Starting from the transition state structure, the IRC method follows the path of steepest descent downhill towards the reactant and product minima, thereby confirming that the identified TS correctly connects the desired chemical species. github.iodtic.mil

For a representative reaction, such as the addition of methanol (B129727) to this compound, the MEP would be calculated to detail the energetic profile of urethane formation. The key points along this path—reactants, transition state, and product—are characterized by their geometries and relative energies.

Table 1: Illustrative Energy Profile for the Reaction of this compound with Methanol This table presents hypothetical data to illustrate the typical results from an MEP calculation for a urethane formation reaction.

| Point on MEP | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol | 0.0 |

| Transition State | Four-membered ring structure involving N, C, O, and H atoms | +25.5 |

| Product | Methyl (3-benzylphenyl)carbamate | -15.0 |

This energetic profile, derived from the MEP, provides the activation energy, which is critical for understanding the reaction's feasibility and speed.

The data obtained from transition state searches and MEP calculations are fundamental to predicting reaction kinetics and selectivity. According to Transition State Theory (TST), the rate constant of a reaction is exponentially dependent on the activation energy (the energy difference between the reactants and the transition state). nih.gov By calculating the activation energies for different possible reactions of this compound, computational chemists can predict their relative rates.

For instance, the isocyanate group can react with various nucleophiles. If both an alcohol and an amine are present, computational models can predict the selectivity by comparing the activation barriers for urethane formation versus urea (B33335) formation. The reaction with the lower activation energy will be significantly faster and thus the dominant pathway. nih.gov These predictions can be refined by including the effects of solvent, temperature, and potential catalysts within the computational model. nih.govkuleuven.be

Table 2: Predicted Activation Energies and Selectivity for Competing Reactions of this compound This table contains hypothetical data illustrating how computational models predict selectivity based on calculated activation energies.

| Reactant Pair | Product Type | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome at Room Temp. |

| This compound + Methanol | Urethane | 25.5 | Minor Product |

| This compound + Methylamine (B109427) | Urea | 18.2 | Major Product |

As shown, the lower activation energy for the reaction with methylamine suggests that this compound would react preferentially to form a urea derivative over a urethane, making the reaction selective.

Minimum Energy Path Determination

Machine Learning Applications in this compound Research

The intersection of computational chemistry and machine learning (ML) offers new avenues for accelerating research into isocyanate systems. nih.govnih.gov While direct computational studies on this compound are emerging, the application of ML to the broader isocyanate family demonstrates significant potential. ML algorithms can be trained on datasets from experiments or high-throughput quantum chemical calculations to create predictive models that are much faster than traditional simulations. rsc.orgresearchgate.net

Applications for this compound research include:

Property Prediction: ML models can be trained to predict physicochemical properties like reactivity, solubility, or the performance of resulting polymers (e.g., polyurethanes) based on the molecular structure. acs.org

Force Field Development: A significant challenge in molecular dynamics simulations is the lack of accurate force fields for less common molecules like many isocyanates. nih.gov ML can be used to generate highly accurate, system-specific force fields, enabling large-scale simulations of materials derived from this compound.

Reaction Optimization: ML algorithms can analyze complex reaction spaces to predict optimal conditions (e.g., temperature, catalyst, solvent) for achieving high yield and selectivity, reducing the need for extensive experimental trial-and-error. researchgate.netacs.org For example, a model could predict the adhesive strength of a polyurethane synthesized from this compound under various curing conditions. acs.org

Table 3: Potential Machine Learning Applications for this compound

| ML Model Type | Training Data | Application Area | Predicted Output |

| Gradient Boosting rsc.org | Experimental adhesive strength measurements | Materials Science | Adhesive strength of a novel polyurethane |

| Neural Network researchgate.net | Quantum chemical reaction energies | Reaction Optimization | Optimal catalyst for selective urethane synthesis |

| Bayesian Models nih.gov | Ab initio force calculations | Molecular Simulation | Development of an accurate force field for polymers |

By leveraging these advanced computational strategies, researchers can gain deep insights into the chemical behavior of this compound, guiding the rational design of new materials and chemical processes.

Environmental Transformation and Degradation Mechanisms of 3 Benzylphenyl Isocyanate

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 3-Benzylphenyl isocyanate, the primary abiotic routes of degradation are hydrolysis, photochemical degradation, and oxidation.

Hydrolysis Mechanisms

Hydrolysis is a dominant process affecting the environmental fate of isocyanates. sci-hub.se The electrophilic carbon atom in the isocyanate group is highly susceptible to nucleophilic attack by water. The reaction proceeds in a stepwise manner.

The initial reaction of this compound with water is expected to form an unstable carbamic acid intermediate, 3-benzylphenylcarbamic acid. This intermediate rapidly decomposes, losing carbon dioxide to yield the corresponding primary amine, 3-benzylaniline (B1330537). researchgate.netwikipedia.org

Reaction Scheme: R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (where R = 3-benzylphenyl)

The resulting amine, 3-benzylaniline, is significantly more stable than the parent isocyanate but can react further. Given that the reactivity of an isocyanate group with an amine is substantially faster (approximately 10⁴ times greater) than with water, any remaining this compound will readily react with the newly formed 3-benzylaniline. researchgate.net This subsequent reaction produces a stable, and often insoluble, disubstituted urea (B33335), in this case, 1,3-bis(3-benzylphenyl)urea.

Reaction Scheme: R-N=C=O + R-NH₂ → R-NH-C(O)-NH-R (where R = 3-benzylphenyl)

Table 1: Inferred Hydrolysis Products of this compound

| Reactant | Intermediate Product | Final Amine Product | Secondary Urea Product |

|---|---|---|---|

| This compound | 3-Benzylphenylcarbamic acid | 3-Benzylaniline | 1,3-Bis(3-benzylphenyl)urea |

Photochemical Degradation (Photolysis)

Aromatic isocyanates and the polyurethane materials derived from them are known to be susceptible to photochemical degradation, or photolysis, upon exposure to ultraviolet (UV) radiation. polymerinnovationblog.com This degradation can lead to discoloration and the breakdown of the polymer structure. researchgate.net

For this compound, direct photolysis in the atmosphere is possible, although its rate compared to other atmospheric processes is not well-documented. The primary mechanism of photodegradation for aromatic isocyanates involves the absorption of UV light, which can lead to the cleavage of chemical bonds. In the context of polyurethanes derived from aromatic isocyanates, this often involves a photo-Fries type rearrangement of the urethane (B1682113) linkage. researchgate.net

Studies on phenyl isocyanate and related compounds have shown that UV irradiation can induce a variety of photochemical reactions. For instance, the photolysis of phenyl azide (B81097), which can be a photoproduct of certain precursors, can lead to the formation of phenylnitrene, which in turn can react with phenyl isocyanate in a chain decomposition reaction. acs.org The photochemistry of matrix-isolated phenyl isocyanate has also been studied, revealing complex reaction pathways. uc.ptacs.org While specific photoproducts for this compound have not been identified, it is reasonable to expect that UV exposure would contribute to its transformation in sunlit environmental compartments like surface waters and the atmosphere.

Oxidation Pathways (e.g., Photo-oxidation, Thermal Oxidation)

Oxidation, particularly by hydroxyl radicals (•OH), is anticipated to be a primary degradation pathway for this compound in the atmosphere. harvard.edu Hydroxyl radicals are highly reactive species, often referred to as the "detergent of the atmosphere," and they readily attack aromatic compounds. harvard.edue3s-conferences.org

The reaction of •OH radicals with aromatic compounds like benzene, a core component of this compound, proceeds primarily via addition to the aromatic ring. rsc.org This forms a hydroxycyclohexadienyl radical intermediate. In the presence of oxygen, this intermediate adds O₂ to form a peroxyl radical, which can then undergo further reactions, leading to ring-opening or the formation of hydroxylated products such as phenols. rsc.org For this compound, this would likely lead to the formation of various hydroxylated and ultimately fragmented, more oxygenated products.

The atmospheric half-life of aromatic diisocyanates due to oxidation by OH radicals has been estimated to be around one day. nih.gov This suggests that photo-oxidation is a significant sink for these compounds in the gas phase.

Thermal oxidation can also occur, particularly during the high-temperature degradation of materials containing isocyanates, such as polyurethane foams. researchgate.net This process can lead to the release of isocyanate compounds and their degradation products.

Table 2: Key Abiotic Degradation Pathways and Inferred Products for this compound

| Degradation Pathway | Reactant Species | Key Intermediates/Products | Environmental Compartment |

|---|---|---|---|

| Hydrolysis | Water | 3-Benzylaniline, 1,3-Bis(3-benzylphenyl)urea, CO₂ | Water, Soil |

| Photolysis | UV Radiation | Fragmented/rearranged molecules | Surface Water, Atmosphere |

Biotic Degradation Mechanisms (Microbial Transformation)

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. While isocyanates themselves are generally considered to have low biodegradability, their degradation products, such as amines, can be more susceptible to microbial attack. researchgate.net

Enzymatic Breakdown Processes

The biodegradation of polyurethane polymers, which are formed from isocyanates, provides insight into the potential enzymatic breakdown of related structures. Microorganisms have been identified that can degrade polyurethanes, utilizing them as a source of carbon and nitrogen. nih.govfrontiersin.org The primary enzymes involved are believed to be esterases and proteases (or urethanases) that can cleave the ester and urethane linkages, respectively. researchgate.netfrontiersin.org

For this compound itself, direct enzymatic attack is less studied. However, its primary hydrolysis product, 3-benzylaniline, belongs to the class of aromatic amines. Aromatic amines can be degraded by various microorganisms. The degradation pathways often involve initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols, which are then subject to ring cleavage and further metabolism.

Given that the hydrolysis of this compound to 3-benzylaniline is a rapid abiotic process, the subsequent biotic degradation of the resulting amine is the more environmentally relevant step.

Identification of Biodegradation Metabolites

Specific studies identifying the biodegradation metabolites of this compound are not available in the scientific literature. However, by analogy with the microbial degradation of other aromatic compounds and amines, a plausible degradation pathway for its hydrolysis product, 3-benzylaniline, can be proposed.

The microbial degradation of aniline, for example, typically proceeds through hydroxylation to form catechol, which is then cleaved and funneled into central metabolic pathways like the Krebs cycle. The benzyl (B1604629) group of 3-benzylaniline would also be subject to microbial degradation, likely through oxidation of the side chain and subsequent ring fission.

Research on the biodegradation of complex polyurethane formulations has identified various metabolites, including aromatic amines derived from the isocyanate component (like toluene (B28343) diamine from toluene diisocyanate) and various organic acids and alcohols from the polyol component. frontiersin.org This supports the idea that the primary amine resulting from the hydrolysis of this compound would be the key substrate for microbial action.

Table 3: Postulated Biodegradation of this compound via its Hydrolysis Product

| Initial Compound | Primary Abiotic Degradation Product | Postulated Microbial Substrate | Key Enzymatic Reactions (Postulated) | Potential Metabolites (Postulated) |

|---|

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-Bis(3-benzylphenyl)urea |

| 3-Benzylaniline |

| This compound |

| 3-Benzylphenylcarbamic acid |

| Aniline |

| Benzene |

| Carbon Dioxide |

| Catechol |

| Methylene (B1212753) diphenyl diisocyanate (MDI) |

| Phenyl isocyanate |

| Phenylnitrene |

| Toluene diamine |

| Toluene diisocyanate (TDI) |

Factors Influencing Degradation Kinetics in Environmental Matrices

The rate at which this compound degrades in the environment is not constant but is influenced by a variety of factors inherent to the surrounding environmental matrix, such as soil and water. These factors affect the kinetics of key degradation processes like hydrolysis and, to a lesser extent, biodegradation and photodegradation.

Hydrolysis: The most significant abiotic degradation pathway for isocyanates in aqueous environments is hydrolysis. The isocyanate functional group (-N=C=O) readily reacts with water to form an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. In the case of this compound, this initial reaction would produce 3-benzylaniline. This newly formed amine is more reactive towards the parent isocyanate than water itself, leading to a subsequent rapid reaction that forms a stable diarylurea, in this case, N,N'-bis(3-benzylphenyl)urea.

The kinetics of hydrolysis are significantly influenced by:

pH: The rate of hydrolysis of aromatic isocyanates is pH-dependent. The reaction can be catalyzed by both acids and bases. For phenyl isocyanate, the hydrolysis is subject to general base catalysis. rsc.org The uncatalyzed reaction is thought to involve two water molecules, one acting as a nucleophile and the other as a general base. rsc.org

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis.

Water Solubility: The low water solubility of many aromatic isocyanates can limit the rate of hydrolysis, making it a less effective degradation pathway than might be expected based on the reactivity of the isocyanate group alone. The benzyl group in this compound likely further decreases its water solubility compared to phenyl isocyanate, potentially slowing its hydrolysis in aqueous phases.

Sorption: The interaction of this compound with solid environmental matrices like soil and sediment is a critical factor influencing its fate and degradation kinetics. Sorption refers to the partitioning of the chemical between the solid and aqueous phases.

Key factors influencing sorption include:

Soil Organic Carbon (OC) Content: The primary factor controlling the sorption of non-polar organic compounds is the organic carbon content of the soil or sediment. geology.czfrontiersin.org A higher OC content generally leads to stronger sorption, which reduces the concentration of the isocyanate in the pore water and thus its mobility and availability for hydrolysis or microbial degradation. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency.

Clay Content and Type: Clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter for hydrophobic compounds. frontiersin.orgresearchgate.net

pH: Soil pH can influence the surface charge of soil particles and the speciation of ionizable compounds, though for non-ionizable compounds like this compound, its direct effect on sorption is less pronounced.

The interplay between hydrolysis and sorption is crucial. While high sorption can reduce the rate of hydrolysis by sequestering the isocyanate from water, the surfaces of soil particles, particularly clays, can also catalyze hydrolysis reactions.

Biodegradation: The direct microbial degradation of the highly reactive isocyanate group is generally considered to be a minor environmental fate process compared to abiotic hydrolysis. However, the transformation products of hydrolysis, namely 3-benzylaniline and N,N'-bis(3-benzylphenyl)urea, are more amenable to biodegradation. Microorganisms in soil and water can potentially degrade these aromatic amines and ureas, although the rate and extent of this degradation can be highly variable depending on the microbial community and environmental conditions. researchgate.net

The following table summarizes the key factors and their influence on the degradation kinetics of aromatic isocyanates, which can be extrapolated to this compound.

| Factor | Environmental Matrix | Influence on Degradation Kinetics | Rationale |

| pH | Water, Soil | Increases hydrolysis rate at both low and high pH. | Acid and base catalysis of the reaction between the isocyanate group and water. rsc.org |

| Temperature | Water, Soil | Increases reaction rates. | Provides the necessary activation energy for hydrolysis and biodegradation. |

| Organic Carbon | Soil, Sediment | Decreases mobility and bioavailability. | Strong sorption to organic matter reduces the concentration in the aqueous phase, slowing hydrolysis and microbial uptake. geology.czfrontiersin.org |

| Water Content | Soil | Essential for hydrolysis. | Water is a reactant in the primary degradation pathway. |

| Sunlight | Atmosphere, Surface Water | Can lead to photodegradation. | UV radiation can provide the energy to break chemical bonds, potentially leading to transformation products like dichlorobiphenyl and trichlorobiphenyl in the presence of chlorine sources. gla.ac.uk |

Analysis of Long-Term Environmental Persistence and Transformation Products

The long-term environmental persistence of this compound is intrinsically linked to the stability of its transformation products. While the parent isocyanate is highly reactive and therefore has a short half-life in the presence of water, its degradation leads to the formation of more stable compounds that can persist in the environment.

Primary Transformation Products: As established, the primary and most immediate transformation pathway for this compound in an aqueous environment is hydrolysis. This process yields two main products in a sequential reaction:

3-Benzylaniline: Formed from the initial reaction of this compound with water.

N,N'-bis(3-benzylphenyl)urea: Formed from the subsequent rapid reaction of the generated 3-benzylaniline with another molecule of the parent isocyanate.

Long-Term Persistence: The persistence of these transformation products is considerably greater than that of the original isocyanate.

Aromatic Amines (3-Benzylaniline): Aromatic amines can be subject to further degradation through microbial pathways. However, their persistence can be significant, and they are known to bind to soil and sediment organic matter and clay minerals, which can decrease their bioavailability and protect them from further degradation. Some aromatic amines are recognized as environmental contaminants of concern.

Substituted Ureas (N,N'-bis(3-benzylphenyl)urea): Diarylureas are generally stable and resistant to further degradation. Their low water solubility and strong sorption to soil and sediment contribute to their persistence. Over very long periods, they may undergo slow microbial or abiotic degradation, but they are generally considered to be persistent end-products of isocyanate hydrolysis in the environment.

Secondary Transformation and Bound Residues: Over time, 3-benzylaniline can undergo further transformations in the soil environment. These can include:

Oxidative Coupling: Aromatic amines can undergo oxidative coupling reactions to form larger, more complex molecules, including azo compounds.

Covalent Bonding to Humic Substances: A significant long-term fate of aromatic amines in soil is their incorporation into the natural organic matter (humus) as bound residues. This process involves the formation of covalent bonds with the humic and fulvic acid fractions of soil organic matter, effectively sequestering them and making them non-extractable with conventional solvents. This sequestration reduces their mobility and bioavailability but also makes their complete removal from the environment challenging.

The potential long-term environmental fate and transformation products of this compound are summarized in the table below.

| Compound | Formation Pathway | Potential Subsequent Fate | Persistence |

| This compound | Industrial Synthesis | Rapid hydrolysis in the presence of water. | Low |

| 3-Benzylaniline | Hydrolysis of this compound | Sorption to soil/sediment, microbial degradation, oxidative coupling, formation of bound residues with humus. | Moderate to High |

| N,N'-bis(3-benzylphenyl)urea | Reaction of 3-Benzylaniline with this compound | Sorption to soil/sediment, very slow degradation. | High |

| Bound Residues | Covalent bonding of 3-Benzylaniline to soil organic matter | Very slow mineralization as part of the humus turnover. | Very High |

Analytical methods for the detection and quantification of isocyanates and their transformation products in environmental matrices typically involve derivatization followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification. mdpi.comdiva-portal.orggoogle.com

Advanced Analytical Methodologies for 3 Benzylphenyl Isocyanate and Its Reaction Products in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. For a versatile molecule like 3-benzylphenyl isocyanate, which can exist as a volatile monomer or be incorporated into non-volatile polymers, a range of chromatographic techniques is necessary.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its high reactivity can pose challenges. Therefore, analysis often involves derivatization to form more stable and readily analyzable products. A common approach for isocyanates is derivatization followed by GC analysis, which can be adapted for purity assessment of this compound or to quantify it in reaction mixtures. sielc.comvwr.com

One established method involves the reaction of the isocyanate with a secondary amine, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative. nih.gov This indirect method provides excellent precision. sielc.com Another strategy is the reaction with an alcohol, like 2-chlorobenzyl alcohol, to form a stable urethane (B1682113). google.com For trace analysis, derivatizing agents that introduce electron-capturing moieties can be used to significantly enhance detection limits with an electron-capture detector (ECD). excli.de

Alternatively, reaction-based headspace GC offers a method for determining isocyanate groups by measuring the carbon dioxide formed from their reaction with water in a sealed vial. researchgate.net This technique is simple, efficient, and suitable for batch sample analysis. researchgate.net

Typical GC conditions for the analysis of aromatic isocyanate derivatives are summarized in the table below. While specific conditions for this compound would require empirical optimization, these provide a validated starting point.

| Parameter | Setting for Aromatic Isocyanate Analysis | Reference |

| Column | Capillary column (e.g., DB-5, OV-225) | excli.degcms.cz |

| Injector Temperature | 250 °C | researchgate.net |

| Carrier Gas | Helium or Nitrogen | gcms.cznih.gov |

| Oven Program | Temperature gradient (e.g., 80°C to 300°C) | researchgate.net |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD) | google.comexcli.degcms.cz |

| Derivatizing Agent | Di-n-butylamine (DBA), 2-Chlorobenzyl Alcohol | sielc.comnih.govgoogle.com |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is indispensable for analyzing non-volatile or thermally labile compounds, which include many reaction products of this compound, such as substituted ureas, high-molecular-weight adducts, and oligomers. Reversed-phase (RP) HPLC is the most common mode used. sielc.comsielc.com

Similar to GC, direct analysis of isocyanates by LC can be challenging due to their reactivity with protic mobile phases and potential for interaction with the stationary phase. Therefore, derivatization is a cornerstone of LC methods for isocyanates. epa.gov Reagents such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP) and 1-(9-anthracenylmethyl)piperazine (MAP) react with the isocyanate group to form stable, UV-active, or fluorescent derivatives, enabling highly sensitive detection. google.comepa.gov These methods can be used to quantify residual this compound in a reaction mixture or a finished product. researchgate.net

The reaction products of this compound with various nucleophiles (e.g., amines, alcohols, thiols) can often be analyzed directly by LC, as they are typically less reactive than the parent isocyanate. For instance, the study of reactions between aromatic isocyanates and N-acetylcysteine to form thiocarbamate adducts and ureas has been successfully monitored by HPLC. excli.deexcli.de

The following table outlines typical HPLC conditions for the analysis of derivatized aromatic isocyanates and their reaction products.

| Parameter | Setting for Aromatic Isocyanate Analysis | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | sielc.comnih.gov |

| pH Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detector | UV/Visible (Diode Array Detector), Fluorescence, Mass Spectrometry (MS) | google.comepa.gov |

| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP), Di-n-butylamine (DBA) | nih.govepa.gov |

When this compound is used as a monomer or a chain-capping agent in polymerization reactions, the resulting polyurethanes or other polymers require characterization of their molecular weight distribution. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for this purpose. mdpi.comresearchgate.net

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight) elute earlier from the column than smaller molecules. This allows for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). mdpi.com The analysis of polyurethane prepolymers by SEC provides a detailed view of the oligomer distribution, which is crucial for predicting the properties of the final polymer. dtic.mil The technique is sensitive to changes in reaction kinetics and the formation of higher oligomers. dtic.mil

Key parameters for the SEC analysis of polyurethanes derived from isocyanates are presented below.

| Parameter | Typical Conditions for Polyurethane Analysis | Reference |

| Columns | Polystyrene-divinylbenzene (PS-DVB) gel columns | mdpi.com |

| Mobile Phase | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Temperature | 35-40 °C | mdpi.com |

| Detector | Refractive Index (RI), UV/Visible, Light Scattering (LS) | mdpi.com |

| Calibration | Polystyrene or Poly(methyl methacrylate) standards | mdpi.com |

While this compound itself is an achiral molecule, it plays a significant role in chiral analysis in two main research contexts. First, it can be used as a highly effective derivatizing agent to determine the enantiomeric purity of chiral alcohols and amines. thieme-connect.de The isocyanate reacts with the chiral analyte to form a pair of diastereomers (diastereomeric carbamates or ureas), which, unlike the original enantiomers, have different physical properties and can be separated on standard achiral chromatographic columns (GC or LC). thieme-connect.de

Second, if this compound is reacted with a chiral nucleophile, the resulting product may be a mixture of diastereomers whose ratio needs to be determined. Chiral chromatography, using a chiral stationary phase (CSP), is the most powerful method for separating enantiomers and diastereomers directly. americanpharmaceuticalreview.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have demonstrated broad applicability for resolving a vast range of chiral compounds, including those containing urethane or urea linkages. phenomenex.com The choice between direct separation on a CSP or indirect separation via diastereomer formation depends on the specific analyte and the availability of suitable CSPs and chiral derivatizing agents.

Size-Exclusion Chromatography (SEC) for Polymeric Derivatives

Hyphenated Analytical Systems for Comprehensive Analysis

To handle the complexity of reaction mixtures containing this compound and its derivatives, chromatographic systems are often coupled with powerful spectroscopic detectors, most notably mass spectrometers. These hyphenated systems provide both separation and structural identification capabilities.

The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (GC-MS or LC-MS) provides an unparalleled level of analytical detail. Mass spectrometry offers highly specific detection and structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

GC-MS is used for the analysis of volatile derivatives of this compound. After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification by comparison to spectral libraries or through interpretation. GC-MS is particularly useful for identifying impurities in the isocyanate starting material or for analyzing the products of its hydrolysis, which often involves the formation of the corresponding amine (3-benzylaniline). researchgate.net

LC-MS , and particularly LC with tandem mass spectrometry (LC-MS/MS), has become the definitive technique for the analysis of isocyanate derivatives and reaction products in complex matrices. nih.govnih.govmeasurlabs.com After derivatization (e.g., with DBA), the stable urea derivatives are separated by LC and detected by the mass spectrometer. nih.gov Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed, providing molecular weight information. In MS/MS mode, this parent ion is selected and fragmented to produce specific product ions. By monitoring specific parent-to-product ion transitions (a technique known as Multiple Reaction Monitoring, MRM), exceptional selectivity and sensitivity can be achieved, allowing for the quantification of trace levels of isocyanate adducts even in complex biological or environmental samples. d-nb.infolcms.cz This approach is crucial for studying the reaction of this compound with biomolecules or for monitoring residual monomer in polyurethane products. vwr.comnih.gov

LC-NMR for On-line Structural Elucidation

The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy, known as LC-NMR, is a powerful technique for the separation and structural identification of components within complex mixtures. In the context of this compound research, this methodology is invaluable for analyzing reaction products without the need for laborious offline purification, which can be time-consuming and may risk degradation of labile compounds. mdpi.com

LC-NMR systems operate by directing the eluent from the HPLC column into a specialized flow-through NMR probe. This allows for the acquisition of NMR data on individual chromatographic peaks, either in a continuous-flow mode for a general overview or, more commonly, in a stop-flow mode. In stop-flow experiments, the chromatographic flow is halted when a peak of interest reaches the NMR probe, enabling the acquisition of more sensitive and detailed one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, HSQC, and HMBC. mdpi.com

In research involving this compound, this technique can be used to definitively identify the structures of adducts formed in reactions. For instance, in the development of new polyurethane materials, this compound might be reacted with various polyols. The resulting mixture could contain unreacted starting materials, various urethane linkage isomers, and potential side-products like allophanates or ureas. Using LC-NMR, each of these products can be chromatographically separated and its complete chemical structure determined online.

A study on the reaction of 4-benzylphenyl isocyanate (a structural isomer of this compound) with wood components illustrates the power of this approach. researchgate.net High-resolution solution-state 2D NMR was used to identify the specific carbamate (B1207046) linkages formed between the isocyanate and hydroxyl groups within the lignin (B12514952) and cellulose structures of the wood cell wall. researchgate.net This type of detailed structural analysis is directly transferable to studies with this compound, providing precise information on reaction sites and product structures.

Table 1: Application of LC-NMR for Structural Analysis of this compound Reaction Products

| Analytical Goal | NMR Experiment | Information Obtained |

| Initial Product Identification | 1D ¹H NMR | Provides primary structural information, including aromatic and benzylic proton signals, and evidence of urethane/urea bond formation (NH protons). |

| Carbon Skeleton Mapping | 1D ¹³C NMR | Identifies all unique carbon environments, confirming the presence of the benzyl (B1604629), phenyl, and isocyanate-derived carbonyl groups. |

| Proton-Proton Correlations | 2D COSY | Establishes connectivity between adjacent protons, confirming the structure of the benzyl and phenyl fragments. |

| Carbon-Proton Correlations | 2D HSQC/HMBC | Links protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC). Crucial for unambiguously assigning carbamate or urea linkages. |

Electrochemical Methods for Characterization in Solution

Electrochemical methods offer a sensitive and selective approach for the characterization and quantification of isocyanates in solution. xmu.edu.cn The principle behind this application is the direct electrochemical oxidation of the isocyanate functional group (-N=C=O). nih.gov This provides a means of detection that is often highly selective, as few other functional groups oxidize in the same potential window.

For a compound like this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry can be employed. In a typical experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is analyzed in an electrochemical cell. As the potential is swept to more positive values, an oxidation peak corresponding to the irreversible oxidation of the isocyanate group is observed. Studies on other isocyanates, such as 2,4-toluene diisocyanate (2,4-TDI), have shown that this process likely involves the cleavage of the N=C double bond. nih.gov

The advantages of using electrochemical detection include:

High Selectivity: The oxidation potential of the isocyanate group can be distinct from other species in a research sample. nih.gov

Direct Detection: Unlike many other methods, derivatization is not required, simplifying sample preparation.

Suitability for Anhydrous Environments: Electrochemical analysis can be performed in non-aqueous, aprotic solvents (e.g., ionic liquids), which prevents the loss of the highly reactive isocyanate to side reactions with water or alcohols. nih.gov

While specific electrochemical data for this compound is not widely published, the well-documented behavior of other aromatic isocyanates provides a strong basis for its characterization. The peak potential would be characteristic of the compound's structure, and the peak current would be directly proportional to its concentration, allowing for quantitative analysis.

Table 2: Electrochemical Techniques for Isocyanate Characterization

| Technique | Purpose | Key Finding |

| Cyclic Voltammetry (CV) | Qualitative Characterization | Determines the oxidation potential of the isocyanate group and provides information on the reaction mechanism (e.g., reversibility). |

| Differential Pulse Voltammetry (DPV) | Quantitative Analysis | Offers higher sensitivity and better resolution than CV, allowing for the determination of low concentrations of the analyte. |

| Chronoamperometry | Quantitative Analysis | By stepping the potential to a value where oxidation occurs, the resulting current, measured as a function of time, can be used for quantification. nih.gov |

| HPLC with Electrochemical Detection (HPLC-EC) | Separation & Quantification | Combines the separation power of HPLC with the selectivity and sensitivity of an electrochemical detector for analyzing complex mixtures. cambridgesafety.co.ukcdc.gov |

Development of Novel Detection Strategies for Isocyanates in Research Samples